molecular formula C18H14N2O3 B11148652 4-(1,3-Benzodioxol-5-ylmethyl)-6-phenylpyridazin-3-ol

4-(1,3-Benzodioxol-5-ylmethyl)-6-phenylpyridazin-3-ol

Cat. No.: B11148652
M. Wt: 306.3 g/mol
InChI Key: KENGIXNKNALLGG-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-ylmethyl)-6-phenylpyridazin-3-ol is a complex organic compound that features a benzodioxole moiety attached to a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzodioxol-5-ylmethyl)-6-phenylpyridazin-3-ol typically involves multi-step organic reactions. One common method starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to obtain the intermediate product. This intermediate is then subjected to further reactions to form the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzodioxol-5-ylmethyl)-6-phenylpyridazin-3-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

4-(1,3-Benzodioxol-5-ylmethyl)-6-phenylpyridazin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,3-Benzodioxol-5-ylmethyl)-6-phenylpyridazin-3-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects . Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Benzodioxol-5-ylmethyl)-6-phenylpyridazin-3-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H14N2O3

Molecular Weight

306.3 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-ylmethyl)-3-phenyl-1H-pyridazin-6-one

InChI

InChI=1S/C18H14N2O3/c21-18-14(8-12-6-7-16-17(9-12)23-11-22-16)10-15(19-20-18)13-4-2-1-3-5-13/h1-7,9-10H,8,11H2,(H,20,21)

InChI Key

KENGIXNKNALLGG-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC3=CC(=NNC3=O)C4=CC=CC=C4

Origin of Product

United States

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